molecular formula C24H26N2O5S B11167781 N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide

Cat. No.: B11167781
M. Wt: 454.5 g/mol
InChI Key: OOAIEOXDYHIENW-UHFFFAOYSA-N
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Description

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a sulfamoyl group, an ethoxypropyl chain, and a phenoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the sulfamoyl intermediate: This step involves the reaction of 4-aminophenyl sulfonamide with 3-ethoxypropyl bromide in the presence of a base such as potassium carbonate to form the sulfamoyl intermediate.

    Coupling with phenoxybenzamide: The sulfamoyl intermediate is then coupled with 2-phenoxybenzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy or sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxybenzamides.

Scientific Research Applications

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to and inhibit the activity of sulfonamide-sensitive enzymes, disrupting metabolic pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide
  • N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-[(2-methoxyethyl)sulfanyl]benzamide
  • N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-methoxy-4-(methylsulfanyl)benzamide

Uniqueness

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ethoxypropyl chain and phenoxybenzamide moiety provide distinct properties compared to similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[4-(3-ethoxypropylsulfamoyl)phenyl]-2-phenoxybenzamide

InChI

InChI=1S/C24H26N2O5S/c1-2-30-18-8-17-25-32(28,29)21-15-13-19(14-16-21)26-24(27)22-11-6-7-12-23(22)31-20-9-4-3-5-10-20/h3-7,9-16,25H,2,8,17-18H2,1H3,(H,26,27)

InChI Key

OOAIEOXDYHIENW-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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